molecular formula C7H9O2P B1595570 Methylphenylphosphinic acid CAS No. 4271-13-0

Methylphenylphosphinic acid

Cat. No.: B1595570
CAS No.: 4271-13-0
M. Wt: 156.12 g/mol
InChI Key: RMJCJLHZCBFPDN-UHFFFAOYSA-N
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Description

Methylphenylphosphinic acid is an organophosphorus compound with the chemical formula C7H9O2P. It is characterized by a central phosphorus atom bonded to a hydroxy group, a methyl group, and a phenyl group. This compound is known for its applications in various fields, including polymer additives, flame retardants, and bifunctional catalysts .

Scientific Research Applications

Methylphenylphosphinic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylphenylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Phosphinic acid+Methyl iodideMethylphenylphosphinic acid+Sodium iodide\text{Phosphinic acid} + \text{Methyl iodide} \rightarrow \text{this compound} + \text{Sodium iodide} Phosphinic acid+Methyl iodide→Methylphenylphosphinic acid+Sodium iodide

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include controlled temperature and pressure to optimize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methylphenylphosphinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can participate in substitution reactions where the phenyl or methyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phosphinic acids .

Mechanism of Action

The mechanism of action of methylphenylphosphinic acid involves its interaction with specific molecular targets. In catalytic applications, it acts as a bifunctional catalyst, facilitating the formation of bonds between organic molecules. In biological systems, its derivatives may inhibit or activate specific enzymes, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative used .

Comparison with Similar Compounds

    Diphenylphosphinic acid: Similar in structure but with two phenyl groups instead of one methyl and one phenyl group.

    Methylphosphinic acid: Lacks the phenyl group, making it less versatile in certain applications.

    Phenylphosphinic acid: Contains only one phenyl group and a hydrogen atom instead of a methyl group.

Uniqueness: Methylphenylphosphinic acid is unique due to its balanced structure, which provides both hydrophobic (phenyl group) and hydrophilic (methyl group) properties. This balance makes it particularly useful in applications requiring both solubility and reactivity .

Properties

IUPAC Name

methyl(phenyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9O2P/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJCJLHZCBFPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323126
Record name METHYLPHENYLPHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-13-0
Record name 4271-13-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYLPHENYLPHOSPHINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trimethylsilylbromide (15 ml., 0.1 mole) is added portionwise to methylphenyl phosphinic acid, phenethyl ester (15.2 g.,0.1 mole) at a rate to maintain reflux temperature. Following the addition, the mixture is stirred one hour at ambient temperature. The volatiles are removed in vacuo. The addition of water (10 ml.) to the liquid residue (20.6 g.) results in the separation of a white solid. The mixture is stirred at ambient temperature overnight, followed by filtration, with a recovery of 14 g. of solid. It is recrystallized from dichloromethane (80 ml.) to give methylphenylphosphinic acid, 9.9 g. (72%), m.p. 133°-135°.
Quantity
15 mL
Type
reactant
Reaction Step One
Name
methylphenyl phosphinic acid, phenethyl ester
Quantity
15.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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